molecular formula C7H3ClF3NO2 B089720 5-Chloro-2-nitrobenzotrifluoride CAS No. 118-83-2

5-Chloro-2-nitrobenzotrifluoride

Cat. No. B089720
CAS RN: 118-83-2
M. Wt: 225.55 g/mol
InChI Key: CFPIGEXZPWTNOR-UHFFFAOYSA-N
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Patent
US05166358

Procedure details

The following were introduced into 288 ml of phenyl oxide: 96.10 grams of 5,5-dimethyl-hydantoin, 170.86 grams of 2-nitro-5-chloro trifluoromethylbenzene and 89.40 grams of cupric oxide. The mixture was heated to 190° C. for about 23 hours, then cooled to 20° C. and filtered. The residue was characterized in the phenyl oxide filtrate by thin layer chromatography.
Quantity
288 mL
Type
reactant
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step Two
Quantity
170.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric oxide
Quantity
89.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.[CH3:14][C:15]1([CH3:22])[NH:19][C:18](=[O:20])[NH:17][C:16]1=[O:21].[N+:23]([C:26]1[CH:31]=[CH:30][C:29](Cl)=[CH:28][C:27]=1[C:33]([F:36])([F:35])[F:34])([O-:25])=[O:24]>>[F:34][C:33]([F:35])([F:36])[C:27]1[CH:28]=[C:29]([N:17]2[C:16](=[O:21])[C:15]([CH3:22])([CH3:14])[NH:19][C:18]2=[O:20])[CH:30]=[CH:31][C:26]=1[N+:23]([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
288 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
96.1 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Step Three
Name
Quantity
170.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
Step Four
Name
cupric oxide
Quantity
89.4 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.